

[C6mim][NO3] ionic liquid physical properties data

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Compound of Interest

Compound Name: *1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate*

Cat. No.: *B8208648*

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This technical guide provides an in-depth analysis of the physical properties, thermodynamic behavior, and characterization methodologies for the room-temperature ionic liquid (RTIL) 1-hexyl-3-methylimidazolium nitrate, commonly abbreviated as [C6mim][NO3].

Designed for researchers and process engineers, this document synthesizes quantitative data with the mechanistic causality behind the fluid's behavior, establishing rigorous, self-validating protocols for laboratory characterization.

Mechanistic Foundations of [C6mim][NO3]

The physical properties of [C6mim][NO3] are dictated by the delicate interplay of intermolecular forces within its structure. The compound consists of a bulky, asymmetric 1-hexyl-3-methylimidazolium cation and a nitrate anion.

- **Coulombic & Hydrogen Bonding:** The dominant forces are the strong electrostatic interactions between the ions, augmented by hydrogen bonding between the oxygen atoms of the nitrate anion and the acidic C2 proton of the imidazolium ring. This dense interaction network is the primary cause of the fluid's high macroscopic viscosity.

- **Van der Waals Interactions:** The 6-carbon hexyl chain introduces a degree of hydrophobicity and steric hindrance. As the alkyl chain lengthens (e.g., from butyl to hexyl), the free volume within the liquid lattice increases. This structural expansion causes a slight decrease in density but an increase in viscosity due to enhanced chain entanglement and van der Waals forces between the non-polar tails.

These tunable properties make [C6mim][NO₃] an exceptional candidate for green chemistry applications, including [2] and the electrochemical desulfurization of fuels.

Quantitative Thermophysical Data

The density of pure [C6mim][NO₃] exhibits a strictly linear, inverse relationship with temperature. As thermal kinetic energy increases, molecular vibrations expand the intermolecular distances (free volume), leading to a predictable drop in mass density.

The following table summarizes the isobaric mass density of highly purified [C6mim][NO₃] at standard atmospheric pressure (100 kPa), validated through vibrating tube densitometry.

Table 1: Isobaric Mass Density of [C6mim][NO₃] at P = 100 kPa

Temperature (K)	Density (kg/m ³)	Density (g/cm ³)
293.15	1120.3 ± 1.4	1.1203
298.15	1117.5 ± 1.4	1.1175
303.15	1114.3 ± 1.4	1.1143
308.15	1111.1 ± 1.4	1.1111
313.15	1107.8 ± 1.4	1.1078
318.15	1104.7 ± 1.4	1.1047
323.15	1101.6 ± 1.4	1.1016

Data sourced from [1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the characterization of [C6mim][NO3] must account for its hygroscopic nature. Even trace amounts of water act as a plasticizer, disrupting the hydrogen-bond network and artificially lowering both density and viscosity. The following protocols are designed as self-validating systems.

Protocol 1: High-Precision Densitometry (Vibrating Tube Method)

This method relies on the causality that the natural oscillation frequency of a U-shaped glass tube changes in direct proportion to the mass (and thus density) of the fluid inside it.

- **Step 1: Sample Degassing and Dehydration.** Heat the [C6mim][NO3] sample to 353.15 K under a high vacuum for 36 hours. Causality: Dissolved gases form micro-bubbles that disrupt the tube's oscillation harmonics, while moisture skews the thermodynamic baseline.
- **Step 2: Internal Validation (Moisture Quantification).** Perform a Karl Fischer titration on an aliquot of the dried sample. The protocol may only proceed if the water content is strictly < 120 ppm.
- **Step 3: Instrument Calibration (Self-Check).** Calibrate the densitometer using ultra-pure degassed water and dry air at the exact target temperature. Validation Check: If the measured density of the water deviates from the standard IAPWS-95 formulation by more than g/cm^3 , the tube is contaminated and must be flushed with ethanol and dried.
- **Step 4: Measurement.** Inject the IL sample and allow thermal equilibration to ± 0.02 K. Record the density only when the standard deviation of the oscillation period falls below seconds.

Protocol 2: Concentric Cylinder Viscometry

- **Step 1: Thermal Stabilization.** Load the sample into the viscometer cup and circulate a thermostatic fluid to maintain the target temperature (e.g., 298.15 K).

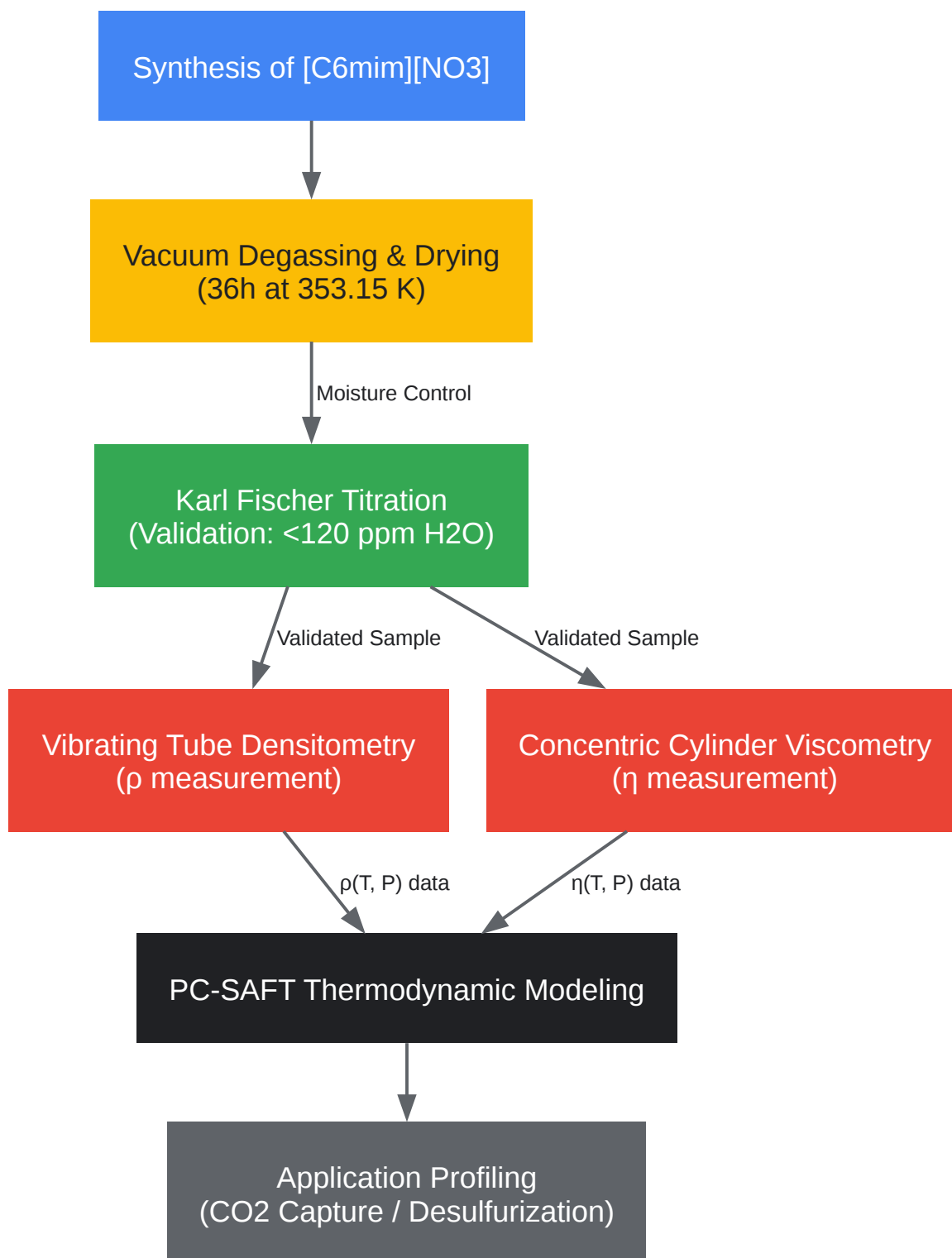
- Step 2: Internal Validation (Shear Rate Sweep). Apply a sweeping shear rate from 10 s^{-1} to 100 s^{-1} . Validation Check: Pure[C6mim][NO3] must exhibit strictly Newtonian behavior. If the viscosity drops at higher shear rates (shear-thinning), it indicates the presence of polymeric impurities or a non-uniform temperature gradient, invalidating the sample.
- Step 3: Data Acquisition. Once Newtonian behavior is confirmed, record the dynamic viscosity () at a constant shear rate.

Protocol 3: CO₂ Sorption Measurement

- Step 1: Sorbent Preparation. To overcome the mass-transfer limitations caused by the IL's high viscosity, immobilize [C6mim][NO₃] onto mesoporous silica (MCM-41) via a wet impregnation-vaporization method.
- Step 2: Activation. Heat the supported IL under N₂ flow to strip any pre-adsorbed atmospheric gases.
- Step 3: Sorption. Introduce dry CO₂ at 25 °C at a flow rate of 12 mL/min. Causality: The Lewis acid-base interactions between the CO₂ molecules and the nitrate anions drive the adsorption, yielding a validated sorption capacity of 2.39 wt% for the neat liquid [2].

Logical Relationships in Thermophysical Characterization

The following diagram illustrates the strict logical dependency between sample purification, internal validation, physical measurement, and downstream application modeling (such as PC-SAFT thermodynamic modeling).



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Caption: Workflow for the thermophysical characterization and validation of [C6mim][NO₃].

References

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